What is Azido-mono-amide-DOTA?
What is Azido-mono-amide-DOTA?
An In-Depth Technical Guide to Azido-mono-amide-DOTA
Introduction
Azido-mono-amide-DOTA is a key bifunctional chelating agent (BFC) extensively utilized by researchers and drug development professionals in the fields of nuclear medicine and molecular imaging. Its structure consists of a 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) macrocyclic cage, which is renowned for forming highly stable complexes with a wide range of metal ions, including radionuclides used in Positron Emission Tomography (PET) and therapeutic applications.[1] One of the four carboxyl groups of the DOTA cage is functionalized with an azido (B1232118) (-N3) group via an amide linkage.[2] This azide (B81097) moiety enables covalent attachment to biomolecules, such as peptides, antibodies, or nanoparticles, through highly efficient and specific "click chemistry" reactions.[3][4] This dual functionality makes Azido-mono-amide-DOTA an indispensable tool for developing targeted radiopharmaceuticals.
Core Properties and Mechanism of Action
The utility of Azido-mono-amide-DOTA stems from its two distinct functional components:
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The DOTA Core: This macrocycle provides a high-affinity coordination site for trivalent metal ions. The resulting metal-DOTA complexes exhibit exceptional thermodynamic stability and kinetic inertness, which is crucial for in vivo applications to minimize the release of free, toxic metal ions.[5]
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The Azido Group: This functional group is the reactive handle for bioconjugation. It readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), forming a stable triazole ring that links the DOTA chelator to a biomolecule modified with an alkyne group.[6][7] The copper-free SPAAC variant is particularly advantageous for biological applications as it avoids the potential cytotoxicity of copper catalysts.[8][9]
The most commonly available commercial form is the tert-butyl ester protected version, Azido-mono-amide-DOTA-tris(t-Bu ester), which prevents the carboxyl groups from interfering with the conjugation reaction.[3][10] These protecting groups are typically removed after conjugation using acidic conditions prior to radiolabeling.
Quantitative Data
The performance of DOTA-based agents can be quantified by their thermodynamic stability with various metals and the efficiency of subsequent radiolabeling and conjugation reactions.
Table 1: Thermodynamic Stability Constants of DOTA Complexes with Various Metal Ions
| Metal Ion | Log K Value | Notes |
|---|---|---|
| Eu³⁺ | 26.21 ± 0.10 | Determined by laser-excited luminescence spectroscopy.[11] |
| Gd³⁺ | 25.6 | [1] |
| Gd³⁺ | 22.1 | Computed from rates of formation and dissociation.[12] |
| Bi³⁺ | 30.3 |[1] |
Note: Stability constants are for the parent DOTA macrocycle, which dictates the chelation properties of its derivatives.
Table 2: Representative Radiolabeling Conditions and Efficiencies
| Radioisotope | Conjugate Type | Conditions | Radiochemical Yield/Purity |
|---|---|---|---|
| ⁶⁸Ga | DOTA-azide | Reacted with cyclooctyne (B158145) partner for 10 min at 37°C.[6] | ~95% (conversion) |
| ⁶⁸Ga | DOTA-Bombesin Peptides | 20 min at 90°C in acetate (B1210297) buffer (pH 4.5-5.0).[13][14] | 90-95% |
| ¹¹¹In | DOTA-MFCO-NPY Peptide | 30 min at 99°C in acetate buffer (pH 4.53).[8] | Excellent radiochemical purity.[8] |
| ²²⁵Ac | DOTA-Antibody | One-step method at 37°C, pH 5.8.[15] | Up to 80% |
Table 3: Bioconjugation Reaction Conditions
| Reaction Type | Reactants | Conditions | Outcome |
|---|---|---|---|
| SPAAC (Cu-free) | DOTA-MFCO + Azide-modified peptide | Aqueous solution, room temperature, 2 hours.[16] | Reaction completion.[16] |
| SPAAC (Cu-free) | DOTA-MFCO + Azide-modified NPY peptide | DMF, 24 hours at 25°C.[8] | Successful conjugation.[8] |
| CuAAC | Azido-mono-amide-DOTA + Alkyne-peptide | Microfluidic "click chip" with a Cu(I) catalyst.[17] | Efficient conjugation.[17] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for the use of Azido-mono-amide-DOTA and its derivatives.
Protocol 1: Copper-Free "Click" Conjugation (SPAAC)
This protocol describes the conjugation of an alkyne-functionalized DOTA derivative (e.g., DOTA-MFCO) to an azide-modified peptide.[8][16]
-
Peptide Preparation: Synthesize the desired peptide incorporating an azide-functionalized amino acid (e.g., azidolysine) using standard solid-phase peptide synthesis (SPPS).[8]
-
Reagent Preparation:
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Dissolve the azide-modified peptide in an appropriate solvent (e.g., water or DMF) to a final concentration of ~200 µM.[16]
-
Prepare a stock solution of the alkyne-functionalized DOTA derivative (e.g., DOTA-MFCO) in the same solvent.
-
-
Conjugation Reaction:
-
Monitoring and Purification:
-
Monitor the reaction progress using reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (LC-MS).
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Once the reaction is complete, purify the DOTA-peptide conjugate using preparative RP-HPLC.
-
-
Product Verification: Confirm the identity and purity of the final product by LC-MS analysis.
Protocol 2: Radiolabeling with Gallium-68 (⁶⁸Ga)
This protocol is adapted from procedures for labeling DOTA-conjugated peptides with ⁶⁸Ga.[13][18]
-
Reagent Preparation:
-
⁶⁸Ga Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.
-
Labeling Reaction:
-
Quality Control:
-
Determine the radiolabeling efficiency using instant thin-layer chromatography (iTLC-SG) with a mobile phase of 1 M NH₄OAc:MeOH (1:1).[13] The ⁶⁸Ga-labeled peptide will migrate with the solvent front (Rf = 0.8–1.0), while free ⁶⁸Ga remains at the origin (Rf = 0–0.1).[18]
-
Further purification, if necessary, can be performed using a C18 SPE cartridge.
-
Mandatory Visualizations
The following diagrams illustrate the workflow and chemical principles involved in using Azido-mono-amide-DOTA.
Caption: General workflow for creating a radiolabeled bioconjugate.
Caption: The core click chemistry reaction mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. macrocyclics.com [macrocyclics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Properties, Solution State Behavior, and Crystal Structures of Chelates of DOTMA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]
- 8. A DOTA-peptide conjugate by copper-free click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. macrocyclics.com [macrocyclics.com]
- 11. Direct determination of stability constants of lanthanide ion chelates by laser-excited europium(III) luminescence spectroscopy: application to cyclic and acyclic aminocarboxylate complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00397J [pubs.rsc.org]
- 15. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improved synthesis and biological evaluation of chelator-modified α-MSH analogues prepared by copper-free click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kenis-group.chbe.illinois.edu [kenis-group.chbe.illinois.edu]
- 18. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
